

Application Notes and Protocols for Cholesteryl Oleyl Carbonate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate is a unique ester molecule, a carbonate of cholesterol and oleyl alcohol, that serves as a versatile ingredient in cosmetic formulations.[1][2] Its distinct characteristic lies in its liquid crystalline properties, existing in a state between a solid and a liquid.[1] This attribute, combined with its emollient and skin-conditioning capabilities, makes it a valuable component in a wide array of skincare, makeup, and hair care products.[2][3] These application notes provide a comprehensive overview of the functions, physicochemical properties, and detailed protocols for the incorporation and evaluation of **cholesteryl oleyl carbonate** in cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of **cholesteryl oleyl carbonate** is essential for its effective use in cosmetic formulations.

Property	Value	Reference
INCI Name	Cholesteryl Oleyl Carbonate	[4]
CAS Number	17110-51-9	[1]
Molecular Formula	C45H78O3	[3]
Molecular Weight	~654.11 g/mol	[3]
Appearance	Clear to slightly yellowish viscous liquid	[3]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., alcohols, benzene, chloroform)	[3]
Primary Functions	Skin conditioning, emollient, texture enhancer, emulsion stabilizer	[2][3]

Applications in Cosmetic Formulations

Cholesteryl oleyl carbonate is incorporated into a range of cosmetic products, where it serves multiple functions to enhance product performance and consumer experience.

Skincare Products (Creams, Lotions, Serums)

- Emollient and Moisturizer: As an emollient, it softens and soothes the skin.[2] It contributes to the skin's lipid barrier, helping to retain moisture and reduce roughness.[2]
- Texture and Sensory Enhancer: It imparts a smooth, silky feel to formulations, improving their spreadability and providing a luxurious sensory experience.[2][3]
- Emulsion Stabilizer: Its unique molecular structure helps to stabilize emulsions, preventing the separation of oil and water phases.[3]
- Liquid Crystal Formation: In combination with other cholesteryl esters, it can form liquid crystal structures that mimic the skin's natural lipid barrier, potentially enhancing the delivery and efficacy of active ingredients.

Makeup Products (Foundations, Lipsticks, Eyeshadows)

- Texture and Application: It provides a silky texture, which facilitates even color distribution and smooth application of decorative cosmetics.[2]
- Radiant Finish: Its ability to form liquid crystals can create a natural-looking radiant or iridescent finish on the skin.[1][2]

Hair Care Products (Conditioners, Masks, Serums)

- Conditioning and Smoothing: Its emollient properties help to smooth the hair cuticle, resulting in a shiny and soft appearance.[2] This is particularly beneficial for dry or damaged hair.[2]
- Formula Stability: It is resistant to oxidation and stable across various pH environments, contributing to the longevity and effectiveness of hair care formulations.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of cosmetic preparations containing **cholesteryl oleyl carbonate**.

Protocol 1: Preparation of a Moisturizing Cream with Cholesteryl Oleyl Carbonate (Oil-in-Water Emulsion)

Objective: To formulate a stable and aesthetically pleasing moisturizing cream utilizing the emollient and texture-enhancing properties of **cholesteryl oleyl carbonate**.

Materials:

- Oil Phase:
 - Cholesteryl Oleyl Carbonate: 1-5% (w/w)
 - Cetearyl Alcohol: 2-5% (w/w)
 - Glyceryl Stearate: 2-4% (w/w)
 - Caprylic/Capric Triglyceride: 5-10% (w/w)

Methodological & Application

Check Availability & Pricing

Aqueous Phase:

Deionized Water: q.s. to 100%

Glycerin: 3-5% (w/w)

Xanthan Gum: 0.2-0.5% (w/w)

Cool-Down Phase:

Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 0.5-1% (w/w)

Fragrance: As desired

Equipment:

- Beakers
- Water bath
- Homogenizer
- · Overhead stirrer
- pH meter

Procedure:

- Aqueous Phase Preparation: In a suitable beaker, combine deionized water and glycerin.
 Heat to 75-80°C in a water bath. Slowly sprinkle in the xanthan gum while stirring to prevent clumping, and continue to stir until fully hydrated.
- Oil Phase Preparation: In a separate beaker, combine cholesteryl oleyl carbonate, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat the oil phase to 75-80°C in a water bath until all components have melted and the mixture is uniform.
- Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.

- Cooling: Begin cooling the emulsion while stirring with an overhead stirrer at a low to moderate speed.
- Cool-Down Phase Addition: When the temperature of the emulsion reaches 40°C or below, add the preservative and fragrance.
- Final Mixing and pH Adjustment: Continue stirring until the cream is uniform. Measure the pH and adjust if necessary to the desired range (typically 5.5-6.5 for skincare products).
- Packaging: Transfer the finished cream into appropriate containers.

Protocol 2: Evaluation of Formulation Stability

Objective: To assess the physical stability of the cosmetic formulation containing **cholesteryl oleyl carbonate** under various stress conditions.[5][6][7]

Equipment:

- Incubators/Ovens set at various temperatures (e.g., 4°C, 25°C, 40°C, 50°C)[5]
- Centrifuge[5]
- Light exposure chamber (optional)
- Viscometer
- pH meter
- Microscope

Procedure:

- Sample Preparation: Prepare multiple samples of the formulation in its final packaging.
- Initial Evaluation (Time 0): Before subjecting the samples to stress conditions, evaluate and record the initial characteristics:
 - o Organoleptic Properties: Appearance, color, odor.

- Physicochemical Properties: pH, viscosity.
- Microscopic Evaluation: Observe the emulsion structure and droplet size.
- · Accelerated Stability Testing:
 - Temperature Variation: Store samples at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). A general guideline is that 3 months at 40°C can be indicative of 1-2 years of shelf life at room temperature.[5]
 - Freeze-Thaw Cycles: Subject samples to at least three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).[6]
 - Centrifugation: Centrifuge a sample of the formulation (e.g., at 3000 rpm for 30 minutes) to assess its resistance to creaming or separation.[5]
- Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months).
- Assessment: At each interval, evaluate the same parameters as in the initial evaluation and compare them to the baseline. Look for any signs of instability such as:
 - Changes in color, odor, or appearance.
 - Phase separation, creaming, or coalescence.
 - Significant changes in pH or viscosity.
 - Changes in the microscopic structure.

Protocol 3: Evaluation of Skin Hydration (Corneometry)

Objective: To measure the effect of the cosmetic formulation containing **cholesteryl oleyl carbonate** on skin surface hydration.

Equipment:

Corneometer®

Procedure:

- Subject Recruitment: Recruit a panel of subjects with healthy skin, preferably with normal to dry skin types.
- Acclimatization: Have the subjects acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.
- Test Area Definition: Define test areas on the volar forearm of each subject. One area will be for the test product, and another will serve as an untreated control.
- Baseline Measurement: Take baseline skin hydration measurements of all test areas using the Corneometer®.
- Product Application: Apply a standardized amount of the test formulation to the designated test area.
- Post-Application Measurements: Take measurements at specified time points after application (e.g., 1 hour, 2 hours, 4 hours, 8 hours) to assess the immediate and short-term hydrating effects. For long-term effects, the product can be applied daily for a period of weeks, with measurements taken at baseline and at the end of each week.
- Data Analysis: Compare the hydration levels of the treated site to the baseline and to the untreated control site at each time point.

Protocol 4: Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the formulation's ability to improve the skin's barrier function by measuring the rate of transepidermal water loss.

Equipment:

Tewameter®

Procedure:

- Subject Recruitment and Acclimatization: Follow the same procedure as for corneometry.
- Test Area Definition: Define test areas on the volar forearm.
- Baseline Measurement: Measure the baseline TEWL on the defined test areas.
- Product Application: Apply a standardized amount of the test formulation to the designated test area. An untreated area should be used as a control.
- Post-Application Measurements: Measure TEWL at specified time points after a single application or over a period of daily use.
- Data Analysis: A decrease in TEWL in the treated area compared to the baseline and the control area indicates an improvement in the skin's barrier function.

Data Presentation

The following tables summarize key quantitative data related to the use of **cholesteryl oleyl carbonate** in cosmetic formulations.

Table 1: Typical Use Levels in Cosmetic Formulations

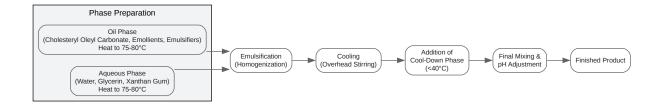
Product Type	Typical Concentration Range (% w/w)
Moisturizing Creams & Lotions	1.0 - 5.0
Serums & Essences	0.5 - 3.0
Foundations & Liquid Makeup	1.0 - 4.0
Lipsticks & Lip Balms	0.5 - 2.0
Hair Conditioners & Masks	0.5 - 2.5

Note: These are typical ranges and the optimal concentration may vary depending on the specific formulation and desired effect.

Table 2: Stability Profile of a Cream with **Cholesteryl Oleyl Carbonate** (Illustrative Data)

Parameter	4°C	25°C	40°C	Freeze-Thaw (3 Cycles)
Appearance	No Change	No Change	No Change	No Change
Color	No Change	No Change	No Change	No Change
Odor	No Change	No Change	No Change	No Change
pH (Initial: 6.0)	5.9	6.0	5.8	5.9
Viscosity (Initial: 15,000 cP)	15,500 cP	15,000 cP	14,500 cP	14,800 cP
Phase Separation	None	None	None	None

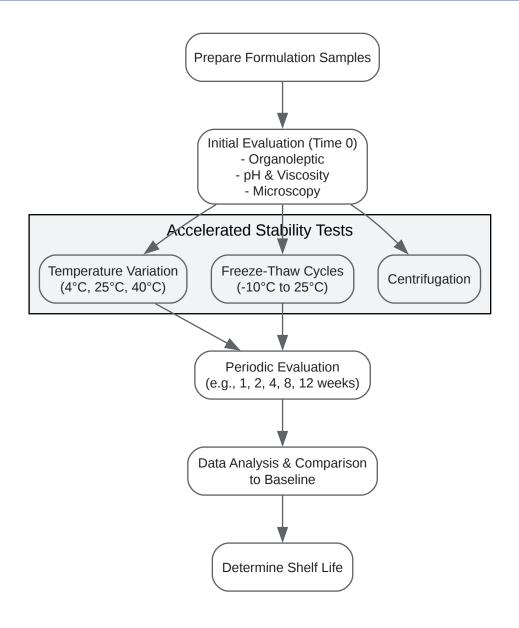
This table provides an example of expected stability results for a well-formulated cream after 3 months.


Table 3: Efficacy Evaluation of a Moisturizing Cream (Illustrative Data)

Parameter	Baseline	1 Hour Post- Application	4 Hours Post- Application	4 Weeks of Daily Use
Skin Hydration (Corneometer Units)	35	55 (+57%)	50 (+43%)	60 (+71%)
TEWL (g/h/m²)	12	9 (-25%)	10 (-17%)	8 (-33%)

This table illustrates potential improvements in skin hydration and barrier function with a formulation containing **cholesteryl oleyl carbonate**.

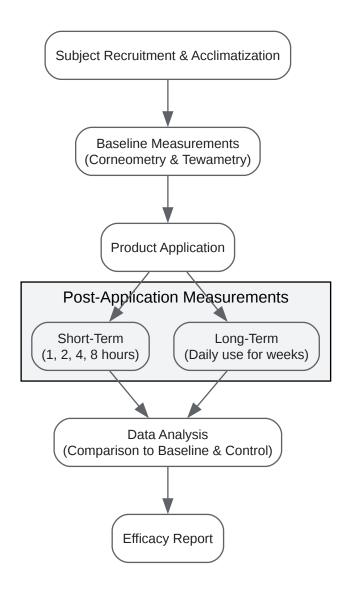
Visualization of Workflows and Relationships Diagram 1: Formulation Workflow for a Moisturizing Cream



Click to download full resolution via product page

Caption: Workflow for preparing a moisturizing cream.

Diagram 2: Stability Testing Protocol



Click to download full resolution via product page

Caption: Protocol for cosmetic stability testing.

Diagram 3: Skin Efficacy Evaluation Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cholesteryl Oleyl Carbonate (Explained + Products) [incidecoder.com]
- 2. sincereskincare.com [sincereskincare.com]

- 3. Cholesteryl Oleyl Carbonate Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 4. incibeauty.com [incibeauty.com]
- 5. cheops-tsar.de [cheops-tsar.de]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. skinconsult.com [skinconsult.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cholesteryl Oleyl Carbonate in Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092303#cholesteryl-oleyl-carbonate-as-a-component-in-cosmetic-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com